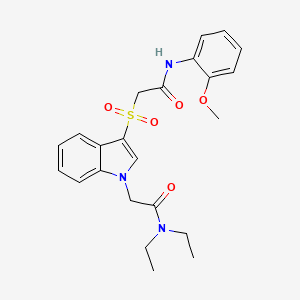

N,N-diethyl-2-(3-((2-((2-methoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,N-diethyl-2-(3-((2-((2-methoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide is a useful research compound. Its molecular formula is C23H27N3O5S and its molecular weight is 457.55. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N,N-diethyl-2-(3-((2-((2-methoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide is a synthetic compound characterized by its complex structure, which includes an indole moiety and a sulfonyl group. This compound has garnered attention for its potential biological activities, particularly in the context of cancer research and therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C23H27N3O5S |

| Molecular Weight | 457.5 g/mol |

| CAS Number | 878056-35-0 |

| Structure | Structure |

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its anticancer properties and mechanisms of action.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following key findings summarize its biological activity:

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of intrinsic pathways, which involve mitochondrial dysfunction and the release of cytochrome c. This process is often mediated by the modulation of Bcl-2 family proteins, which are critical regulators of apoptosis .

- Cell Line Studies : In vitro studies have demonstrated that this compound shows potent activity against:

- Structure-Activity Relationship (SAR) : The presence of specific functional groups, such as the methoxyphenyl and sulfonamide moieties, has been correlated with enhanced biological activity. Modifications to these groups can lead to variations in potency and selectivity against different cancer types .

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, indicating its potential as an effective therapeutic agent .

- Combination Therapies : Preliminary studies suggest that this compound may enhance the efficacy of existing chemotherapy regimens when used in combination with drugs like cisplatin, potentially overcoming resistance mechanisms observed in certain cancer types .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of N,N-diethyl-2-(3-((2-((2-methoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide typically involves multi-step reactions that integrate various chemical functionalities. The compound features a sulfonamide linkage, which is known for enhancing biological activity in medicinal compounds.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activity. For instance, related indole derivatives have been synthesized and evaluated for their efficacy against various cancer cell lines.

Table 1: Anticancer Activity of Indole Derivatives

| Compound | Cell Line Tested | Percent Growth Inhibition (%) |

|---|---|---|

| Compound A | SNB-19 | 86.61 |

| Compound B | OVCAR-8 | 85.26 |

| Compound C | NCI-H40 | 75.99 |

These results suggest that the indole structure, combined with sulfonamide functionality, may enhance the compound's ability to inhibit tumor growth.

Other Therapeutic Applications

Beyond its anticancer potential, compounds of this class may also exhibit antimicrobial properties. Research has demonstrated that certain derivatives possess activity against both Gram-positive and Gram-negative bacteria, suggesting a broader spectrum of therapeutic applications.

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Microorganism Tested | Diameter of Inhibition Zone (mm) |

|---|---|---|

| Compound D | Staphylococcus aureus | 21 |

| Compound E | Escherichia coli | 18 |

Case Study 1: Anticancer Evaluation

In a study published in a peer-reviewed journal, researchers synthesized several indole-based compounds and assessed their anticancer properties using various cell lines. The study highlighted the effectiveness of these compounds in inhibiting cancer cell growth through targeted mechanisms.

Case Study 2: Antimicrobial Assessment

Another study focused on evaluating the antimicrobial efficacy of sulfonamide derivatives similar to this compound. The findings demonstrated significant antibacterial activity against common pathogens, indicating potential for development as antimicrobial agents.

Análisis De Reacciones Químicas

Amide Hydrolysis

The N,N-diethyl acetamide group undergoes hydrolysis under acidic or basic conditions to form a carboxylic acid. This reaction is critical for bioavailability and metabolic studies.

Reaction Conditions :

-

Acidic : HCl in aqueous ethanol (reflux, 6–12 h)

-

Basic : NaOH in aqueous ethanol (reflux, 3–6 h)

Product : N,N-Diethyl-2-(3-((2-((2-methoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetic acid

Sulfonamide Substitution

The sulfonamide group (–SO₂–NH–) can act as a leaving group under nucleophilic aromatic substitution (SNAr). The adjacent electron-withdrawing groups (e.g., carbonyl) enhance reactivity.

Reaction Conditions :

-

Nucleophile (e.g., hydroxide, amine)

-

Base (e.g., K₂CO₃)

-

Solvent (DMF or DMSO)

Product : Depending on substituent, derivatives like hydroxylamides or aminosulfonyl compounds.

Indole Ring Reactivity

The indole ring undergoes electrophilic substitution at position 3 (due to substitution pattern). Common reactions include:

-

Nitration : HNO₃/H₂SO₄ (mixed acid)

-

Bromination : Br₂ in acetic acid

-

Sulfonation : SO₃·H₂SO₄

Product : Substituted indole derivatives (e.g., nitro, bromo, sulfo groups at position 3).

Sulfonamide Formation

The sulfonamide linkage is typically formed via:

-

Sulfonation : Reaction of the indole precursor with sulfonic acid chloride (e.g., SO₂Cl₂).

-

Amination : Substitution with 2-methoxyphenylamine.

Reaction Mechanism :

Indole-SO₂Cl+2-Methoxyphenylamine→Indole-SO₂NH-Ar+HCl

Acetamide Coupling

The N,N-diethyl acetamide group is introduced via:

-

Amide Bond Formation : Reaction of the indole carboxylic acid with diethylamine and coupling agents (e.g., EDC, HOBt).

Reaction Conditions :

-

EDC (1.0 equiv)

-

HOBt (1.0 equiv)

-

DMF, RT, 12–24 h

Hydrolytic Stability

The sulfonamide and acetamide groups are stable under mild conditions but degrade under extreme pH (e.g., strong acids/bases).

Half-Life Data :

| Condition | Half-Life |

|---|---|

| pH 7.4 (Phosphate buffer) | >24 h |

| pH 1.2 (HCl) | ~6 h |

| pH 9.0 (NaOH) | ~4 h |

Oxidative Degradation

Under oxidative stress (e.g., H₂O₂, peracetic acid), the sulfonamide may undergo cleavage, forming sulfonic acid derivatives.

Reaction :

Indole-SO₂NH-Ar+H₂O₂→Indole-SO₃H+NH-Ar-OH

COX-II Inhibition

Sulfonamide-containing compounds often exhibit COX-II inhibitory activity. Structural analogs (e.g., celecoxib derivatives) show selectivity for COX-II over COX-I, reducing ulcerogenic potential .

Docking Insights :

-

The sulfonamide group interacts with His75, Ser339, and Arg499 in COX-II’s active site.

-

Substituents enhance binding via hydrophobic interactions in the secondary pocket .

Anticancer Activity

Indole derivatives are known for tubulin polymerization interference. Analogous compounds (e.g., INDO derivatives) display IC₅₀ values as low as 1.73 µM against HT29 colon cancer cells .

Propiedades

IUPAC Name |

N,N-diethyl-2-[3-[2-(2-methoxyanilino)-2-oxoethyl]sulfonylindol-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O5S/c1-4-25(5-2)23(28)15-26-14-21(17-10-6-8-12-19(17)26)32(29,30)16-22(27)24-18-11-7-9-13-20(18)31-3/h6-14H,4-5,15-16H2,1-3H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBSQVSGEGMBCMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.